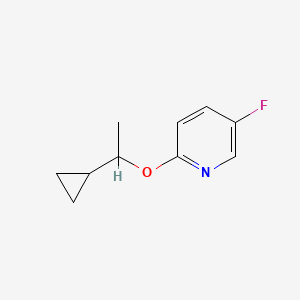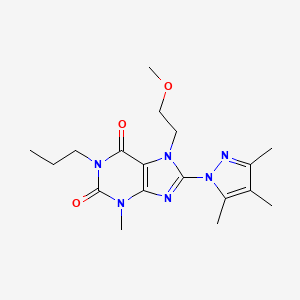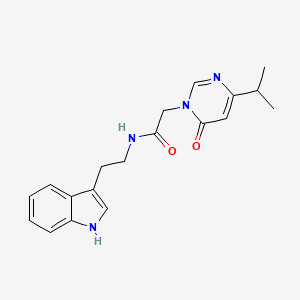![molecular formula C12H16N2O5S B2831088 2-({4-[(Propan-2-yl)sulfamoyl]phenyl}formamido)acetic acid CAS No. 781626-63-9](/img/structure/B2831088.png)
2-({4-[(Propan-2-yl)sulfamoyl]phenyl}formamido)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-({4-[(Propan-2-yl)sulfamoyl]phenyl}formamido)acetic acid” is a chemical compound with the CAS Number: 781626-63-9 . It has a molecular weight of 300.34 and is typically available in powder form . The IUPAC name for this compound is ( {4- [ (isopropylamino)sulfonyl]benzoyl}amino)acetic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16N2O5S/c1-8(2)14-20(18,19)10-5-3-9(4-6-10)12(17)13-7-11(15)16/h3-6,8,14H,7H2,1-2H3,(H,13,17)(H,15,16) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other physical and chemical properties such as boiling point, density, and solubility are not available in the search results .科学的研究の応用
Organic Acid Vapours and Corrosion of Copper
A review by Bastidas and La Iglesia (2007) on the effect of organic acid vapours, such as acetic acid, on the corrosion of copper highlights the environmental and industrial significance of carboxylic acids. The study emphasizes the corrosive nature of acetic acid vapours, especially in industrial environments where vinegar and other acetic acid sources are prevalent. This work underlines the importance of understanding the corrosive effects of organic acids on metals, which could be relevant in contexts where "2-({4-[(Propan-2-yl)sulfamoyl]phenyl}formamido)acetic acid" may interact with metallic surfaces or is used in processes involving metal corrosion or protection (Bastidas & La Iglesia, 2007).
Advanced Oxidation Processes for Degradation of Acetaminophen
Qutob et al. (2022) review the degradation of acetaminophen by advanced oxidation processes (AOPs), detailing the pathways, by-products, and biotoxicity of degradation products. While the focus is on acetaminophen, the study provides valuable insights into the environmental fate and treatment of organic compounds, including carboxylic acids, via AOPs. This information could be extrapolated to understand the environmental impact and degradation pathways of related compounds, including "2-({4-[(Propan-2-yl)sulfamoyl]phenyl}formamido)acetic acid" (Qutob et al., 2022).
Microbial Production of Volatile Fatty Acids
Bhatia and Yang (2017) provide a comprehensive review on the microbial production of volatile fatty acids (VFAs) from biomass, highlighting the importance of VFAs as building blocks for synthesizing commercially significant chemicals. The review discusses various production methods, applications, and challenges of VFAs, which could offer context for the biotechnological applications and environmental implications of similar compounds, including "2-({4-[(Propan-2-yl)sulfamoyl]phenyl}formamido)acetic acid" (Bhatia & Yang, 2017).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
作用機序
Target of Action
The primary targets of 2-({4-[(Propan-2-yl)sulfamoyl]phenyl}formamido)acetic acid are currently unknown
Biochemical Pathways
Without knowledge of the compound’s primary targets, it is difficult to determine the specific biochemical pathways that 2-({4-[(Propan-2-yl)sulfamoyl]phenyl}formamido)acetic acid affects
Result of Action
The molecular and cellular effects of 2-({4-[(Propan-2-yl)sulfamoyl]phenyl}formamido)acetic acid’s action are currently unknown . These effects would be dependent on the compound’s primary targets and mode of action.
特性
IUPAC Name |
2-[[4-(propan-2-ylsulfamoyl)benzoyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5S/c1-8(2)14-20(18,19)10-5-3-9(4-6-10)12(17)13-7-11(15)16/h3-6,8,14H,7H2,1-2H3,(H,13,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNDDMYFAGBTHLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)C(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-N-(3,4-dichlorophenyl)amine](/img/structure/B2831009.png)

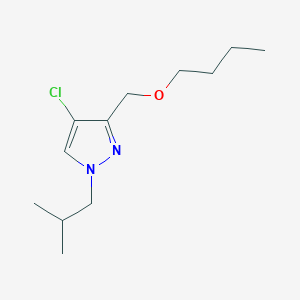
![4-({[4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl]sulfanyl}methyl)phenyl methyl ether](/img/structure/B2831012.png)
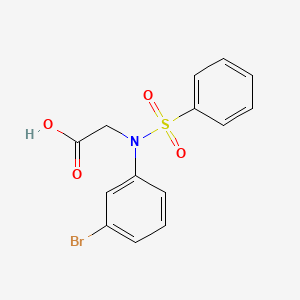
![N-(Furan-2-ylmethyl)-N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide](/img/structure/B2831014.png)
![3-(5,6-dimethyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)propanenitrile](/img/structure/B2831015.png)
![2-(5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2831018.png)
![3-Methyl-N-(1,3-thiazol-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2831019.png)
